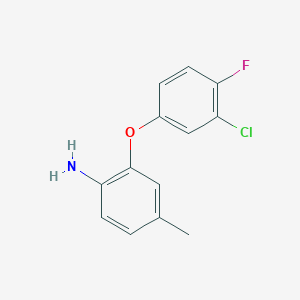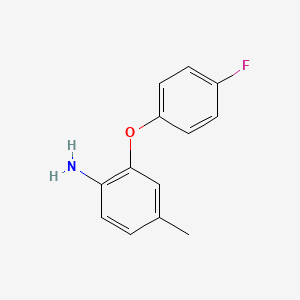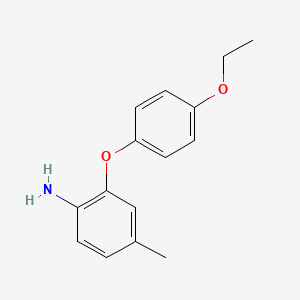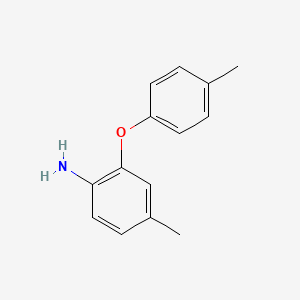
3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline, also known as 3-chloro-4-fluoroaniline, is a chemical compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a faint odor and is soluble in water. It is a member of the aniline family of compounds, which are aromatic amines with a benzene ring attached to an amino group. It has a wide range of uses in both organic and inorganic chemistry, as well as in biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Application : Zhang Qingwen (2011) developed a practical process for synthesizing 3-chloro-4-(3-fluorobenzyloxy)aniline, emphasizing its potential for industrial production due to its robustness and low waste burden (Zhang Qingwen, 2011).
Synthesis Process and Environmental Impact : Wen Zi-qiang (2007) synthesized 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, noting its high yield, quality, and minimal environmental impact (Wen Zi-qiang, 2007).
Potential in Nonlinear Optical (NLO) Materials : Revathi et al. (2017) investigated 4-chloro-3-(trifluoromethyl)aniline for its potential in NLO materials, highlighting its interesting electronic and structural properties (Revathi et al., 2017).
Metabolic Studies : Baldwin and Hutson (1980) studied the metabolism of 3-chloro-4-fluoro-aniline in dogs and rats, finding it metabolized into various compounds (Baldwin & Hutson, 1980).
Hydrogenation Process : Liang Wen-xia (2014) focused on the hydrogenation of 3-chloro-4-fluoro nitrobenzene to synthesize 3-chloro-4-fluoro aniline, achieving high yield and purity (Liang Wen-xia, 2014).
Docking and QSAR Studies for Kinase Inhibitors : Caballero et al. (2011) performed docking studies of similar aniline derivatives for their inhibitory activity on c-Met kinase, demonstrating the compound's potential in medicinal chemistry (Caballero et al., 2011).
Impurity Determination in Pharmaceuticals : Jian-dong et al. (2015) developed a method for detecting 3-chloro-4-(3-fluorobenzyloxy)-aniline as an impurity in lapatinib ditosylate (Chen Jian-dong et al., 2015).
Insecticide Synthesis : Wen Zi-qiang (2008) used similar aniline derivatives in the synthesis of the insecticide Novaluron, noting the overall process efficiency (Wen Zi-qiang, 2008).
Adsorption Studies : Słomkiewicz et al. (2017) studied the adsorption of chloro derivatives of aniline, including compounds similar to 3-chloro-4-(3-chloro-4-fluorophenoxy)aniline, on halloysite adsorbents, emphasizing their application in removing toxic compounds from wastewater (Słomkiewicz et al., 2017).
Theoretical Structural Analysis : Aziz et al. (2018) conducted a computational analysis of 3-chloro-4-fluoro-aniline, providing insights into its structural and spectroscopic properties (Aziz et al., 2018).
Linear and Nonlinear Optical Investigations : George et al. (2021) explored the linear and nonlinear optical properties of 3-chloro-4-fluoro aniline for potential applications in optical devices (George et al., 2021).
Hypobetalipoproteinemic Agent Synthesis : Lednicer et al. (1979) synthesized compounds related to 4-(1-adamantyloxy)aniline, including chloro- and fluoro-anilines, identifying active compounds for further development as hypobetalipoproteinemic agents (Lednicer et al., 1979).
Safety and Hazards
The safety information for 3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline includes hazard statements H302-H315-H318-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-chloro-4-(3-chloro-4-fluorophenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO/c13-9-6-8(2-3-11(9)15)17-12-4-1-7(16)5-10(12)14/h1-6H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMQEVFJSKPMES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide](/img/structure/B1329011.png)





![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)





